molecular formula C13H9N3O3 B3264856 methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate CAS No. 398125-12-7

methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B3264856
CAS No.: 398125-12-7
M. Wt: 255.23 g/mol
InChI Key: COLIGRVZUUGHHN-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 3-cyanopyridinyl group at position 4, a formyl group at position 5, and a methyl ester at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-19-13(18)9-6-16-10(7-17)11(9)12-8(5-14)3-2-4-15-12/h2-4,6-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLIGRVZUUGHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C2=C(C=CC=N2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of pyrrole derivatives known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.22 g/mol
  • Chemical Structure :
C1C(C=C(N=C(C(O)C(O)C)))C)N\text{C}_1\text{C}(\text{C}=C(\text{N}=\text{C}(\text{C}(\text{O})\text{C}(\text{O})\text{C})))\text{C})\text{N}

This compound features a pyrrole ring substituted with a cyanopyridine moiety and a formyl group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that certain pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The compound's activity was comparable to established chemotherapeutics such as Paclitaxel, indicating its potential as an anticancer agent .

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. In studies assessing the antibacterial and antifungal activities of related compounds, this compound showed promise against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.8 µg/mL

These findings suggest that the compound could be developed further for therapeutic applications in treating infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. Notably, it was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its ability to modulate inflammatory responses:

  • Inhibition of iNOS and COX-2 : The compound effectively reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring and substituents have been shown to influence its potency:

  • Substituent Variability : Variations in the cyanopyridine moiety can enhance or diminish activity against specific targets.
  • Ring Modifications : Alterations to the formyl group or additional functional groups on the pyrrole ring may improve selectivity and efficacy against cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study A : Investigated its effects on MGC80-3 gastric cancer cells, revealing significant apoptosis induction at concentrations as low as 10 µM.
  • Study B : Evaluated its antimicrobial effects in vivo using murine models infected with Staphylococcus aureus, showing reduced bacterial load and improved survival rates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of pyrrole derivatives, including methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate, in developing anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with specific substitutions have shown enhanced activity compared to standard treatments like erlotinib, suggesting a promising avenue for cancer therapy development .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways in cancer cells. For example, studies suggest that the substitution patterns on the pyrrole ring can influence the compound's ability to interact with biological targets, potentially leading to apoptosis in malignant cells .

Material Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials due to its unique chemical structure. Its ability to form coordination complexes with metals makes it suitable for creating advanced materials such as sensors and catalysts. The incorporation of this compound into polymer matrices has been explored for enhancing mechanical and thermal properties .

Photophysical Properties
The compound exhibits interesting photophysical properties that can be harnessed in optoelectronic applications. Research indicates that derivatives of pyrrole compounds can serve as effective light-harvesting materials in organic photovoltaic devices, thereby contributing to renewable energy solutions .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Case Studies and Experimental Findings

StudyApplicationFindings
Anticancer ActivityCompound showed GI50 values lower than erlotinib against MCF-7 cell line (32 nM vs. 40 nM).
Material ScienceDemonstrated potential as a light-harvesting material in photovoltaic applications.
Organic SynthesisUsed as a precursor for synthesizing complex heterocyclic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 5-Formyl-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS 6339-66-8)

  • Molecular Formula: C₉H₁₁NO₃ (vs. C₁₃H₉N₃O₃ for the target compound).
  • Key Differences: Replacement of the 3-cyanopyridin-2-yl group with a methyl group reduces molecular complexity and polar surface area. The ethyl ester (vs. methyl) slightly increases hydrophobicity.
  • Physicochemical Properties : Molar mass = 181.19 g/mol (vs. 255.23 g/mol for the target compound) .

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate

  • Molecular Formula : C₂₇H₂₃N₅O₂ (m/z 362 [M⁺]).
  • The absence of a formyl group limits electrophilic reactivity .

Spectroscopic and Analytical Data

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
Target Compound* Not reported in evidence Not reported in evidence
Ethyl 5-Formyl-4-Methyl-1H-Pyrrole-3-Carboxylate
Zygocaperoside Multiplicity in aromatic regions 124–164 (carbonyl, aromatic)
Ethyl Pyrrole Derivative 128.81 (d), 135.50 (s) 164.12 (ester carbonyl) 362

*Note: Direct spectroscopic data for the target compound is unavailable in the provided evidence. Inferences are drawn from substituent effects.

Pharmacological Relevance

The 3-cyanopyridin-2-yl group is a critical pharmacophore in dopamine D4 receptor ligands, as seen in compounds like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide. This suggests that the target compound may exhibit affinity for neurological targets, though specific activity data is absent .

Reactivity and Stability

The formyl group at position 5 renders the target compound susceptible to nucleophilic attack, contrasting with the more stable methyl or ethyl substituents in analogues (e.g., ). The cyano group may participate in hydrogen bonding, influencing crystal packing (cf. ).

Data Tables

Table 1: Molecular and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Methyl 4-(3-Cyanopyridin-2-yl)-5-Formyl-1H-Pyrrole-3-Carboxylate C₁₃H₉N₃O₃ 255.23 3-Cyanopyridinyl, Formyl, Methyl Ester
Ethyl 5-Formyl-4-Methyl-1H-Pyrrole-3-Carboxylate C₉H₁₁NO₃ 181.19 Methyl, Formyl, Ethyl Ester
Ethyl Pyrrole Derivative C₂₁H₂₂N₄O₂ 362.42 3-Cyanopyridinyl, Aminophenyl

Table 2: Functional Group Impact on Properties

Group Effect on Solubility Effect on Reactivity Example Compound
3-Cyanopyridin-2-yl Reduces solubility Enhances hydrogen bonding Target Compound
Formyl Increases polarity Electrophilic substitution Target Compound
Methyl Ester Moderate hydrophobicity Stabilizes carboxylate Ethyl Pyrrole Derivative

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving formylpyrrole intermediates and cyanopyridine derivatives. Classical heating (e.g., reflux in pyridine at 105°C for 3 hours) and microwave-assisted methods (e.g., irradiation for 3 minutes) are two approaches. Microwave synthesis often reduces reaction time and solvent volume while improving yield . Optimization requires adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitutions) and monitoring purity via crystallization (ethanol is common) or chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions on the pyrrole and pyridine rings.
  • FT-IR to identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O ester ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for this compound compared to traditional methods?

  • Methodological Answer : Microwave synthesis (e.g., 3-minute irradiation in pyridine) offers faster kinetics and reduced side reactions. Key parameters to optimize:

  • Solvent volume : Lower volumes (4 cm³ vs. 15 cm³ in classical methods) improve energy efficiency.
  • Power settings : Adjust to prevent decomposition of thermally sensitive groups (e.g., formyl).
  • Yield comparison : Microwave methods may achieve ~85% yield vs. ~70% in classical heating, but reproducibility requires strict temperature control .

Q. What strategies resolve contradictions in reported reaction yields or bioactivity data across studies?

  • Methodological Answer : Systematic analysis includes:

  • Reaction replication : Control variables like solvent purity, catalyst batch, and inert atmosphere.
  • Statistical design : Use split-plot or randomized block designs to isolate factors (e.g., temperature, catalyst loading) .
  • Bioactivity validation : Compare assays (e.g., antimicrobial tests) under standardized conditions, accounting for cell-line variability or solvent effects .

Q. How can computational methods predict the compound’s reactivity or stability?

  • Methodological Answer :

  • DFT calculations : Model electron density to identify reactive sites (e.g., formyl group’s electrophilicity).
  • Molecular dynamics : Simulate solvent interactions to predict solubility or degradation pathways.
  • Docking studies : Explore binding affinity with biological targets (e.g., enzymes) to prioritize synthetic analogs .

Q. What experimental approaches are suitable for evaluating its potential as a bioactive agent?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (IC₅₀ measurements).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace cyano with nitro groups) and compare bioactivity .
  • Metabolic stability : Use HPLC-MS to monitor degradation in liver microsomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrrole-carboxylate derivatives?

  • Methodological Answer :

  • Parameter audit : Compare solvent polarity, catalyst concentration, and heating uniformity.
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., decarboxylated derivatives).
  • Cross-validation : Replicate methods from conflicting studies under identical conditions .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing this compound’s synthesis?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Vary temperature, solvent ratio, and catalyst loading to model optimal conditions.
  • Taguchi arrays : Screen multiple factors (e.g., 4 variables at 3 levels) with minimal experimental runs.
  • Validation : Confirm predicted yields via triplicate runs and statistical confidence intervals (e.g., 95% CI) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate
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methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate

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